molecular formula C11H8N2 B3349820 Pyrimido[1,6-a]indole CAS No. 23989-28-8

Pyrimido[1,6-a]indole

Cat. No.: B3349820
CAS No.: 23989-28-8
M. Wt: 168.19 g/mol
InChI Key: WDCPLBSPKVCZDV-UHFFFAOYSA-N
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Description

Pyrimido[1,6-a]indole is a heterocyclic compound that features a fused ring system combining a pyrimidine ring and an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[1,6-a]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of the Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the aforementioned synthetic routes can be adapted for industrial applications, particularly by optimizing reaction conditions and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[1,6-a]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the compound.

    Substitution: Electrophilic substitution reactions are common, particularly at the indole ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound-2,3-dione.

    Reduction: Formation of reduced derivatives such as pyrimido[1,6-a]indoline.

    Substitution: Formation of halogenated or nitro-substituted this compound derivatives.

Scientific Research Applications

Pyrimido[1,6-a]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist to certain receptors, modulate enzyme activity, or interfere with nucleic acid synthesis. The exact mechanism depends on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • Pyrimido[1,2-a]indole
  • Pyrido[1,2-a]indole
  • Indolo[1,2-a]quinazoline

Uniqueness

Pyrimido[1,6-a]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

pyrimido[1,6-a]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-5-6-12-8-13(10)11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCPLBSPKVCZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521548
Record name Pyrimido[1,6-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23989-28-8
Record name Pyrimido[1,6-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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